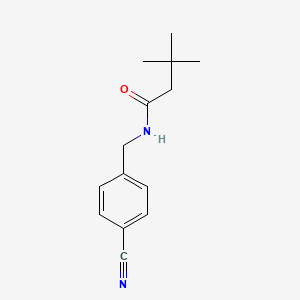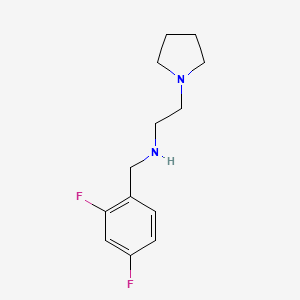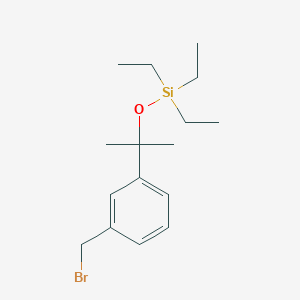
n-Cyclopropyl-4-(4-fluorophenyl)-5-methylthiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Cyclopropyl-4-(4-fluorophenyl)-5-methylthiazol-2-amine is a chemical compound that features a cyclopropyl group, a fluorophenyl group, and a thiazole ring
Méthodes De Préparation
The synthesis of n-Cyclopropyl-4-(4-fluorophenyl)-5-methylthiazol-2-amine involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The reaction typically involves the use of reagents such as cyclopropylamine, 4-fluorobenzaldehyde, and thioamide derivatives. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the thiazole ring.
Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Des Réactions Chimiques
n-Cyclopropyl-4-(4-fluorophenyl)-5-methylthiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the thiazole ring to a more saturated form.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents using reagents like halogens or nitrating agents.
Common reagents and conditions used in these reactions include solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
n-Cyclopropyl-4-(4-fluorophenyl)-5-methylthiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of n-Cyclopropyl-4-(4-fluorophenyl)-5-methylthiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes.
Comparaison Avec Des Composés Similaires
Similar compounds to n-Cyclopropyl-4-(4-fluorophenyl)-5-methylthiazol-2-amine include:
n-Cyclopropyl-4-fluorobenzenesulfonamide: This compound shares the cyclopropyl and fluorophenyl groups but differs in the presence of a sulfonamide group instead of a thiazole ring.
n-Cyclopropyl-4-(4-fluorophenyl)-1-piperazinecarbothioamide: This compound has a similar fluorophenyl group but features a piperazine ring and a carbothioamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H13FN2S |
|---|---|
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
N-cyclopropyl-4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H13FN2S/c1-8-12(9-2-4-10(14)5-3-9)16-13(17-8)15-11-6-7-11/h2-5,11H,6-7H2,1H3,(H,15,16) |
Clé InChI |
OWTOLRLUZKYUEP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(S1)NC2CC2)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-({4-ethyl-5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide](/img/structure/B14912584.png)



